Sorbitan monooctadecanoate

Description

Contextualization of Sorbitan (B8754009), Monooctadecanoate within Contemporary Chemical Sciences

In the realm of modern chemical sciences, sorbitan monooctadecanoate is primarily recognized for its role as a non-ionic surfactant. medchemexpress.comchemsrc.com Surfactants are integral to a multitude of chemical processes and products, and non-ionic variants like this compound are particularly favored for their stability and low reactivity. cymitquimica.comchemicalbook.com

The compound's utility spans several key areas of chemical research and application:

Emulsion Technology: A primary application of this compound is in the creation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. atamanchemicals.comatamanchemicals.com Its ability to reduce interfacial tension between the two phases is a subject of ongoing study. cymitquimica.com Research in this area explores its effectiveness in various emulsion types, such as water-in-oil (W/O) and oil-in-water (O/W) systems, often in combination with other surfactants like polysorbates. nih.gov

Materials Science: In polymer science, this compound is investigated as an additive. For instance, it is used as a pigment dispersion additive in polypropylene (B1209903) and as an antistatic agent in PVC. echemi.com Its role in creating synthetic fibers and as a brightener in the leather industry is also noted. atamanchemicals.comwikipedia.org

Pharmaceutical Formulations: The pharmaceutical sciences extensively study this compound as an excipient. medchemexpress.comchemsrc.com It functions as an emulsifier, solubilizer, and wetting agent in various drug delivery systems. medchemexpress.comalfa-chemistry.com Academic inquiry focuses on its use in developing novel formulations such as organogels and microspheres for controlled drug release. nih.govalfa-chemistry.com

Food Chemistry: In the food industry, it is utilized as a food additive (E491) to maintain the stable suspension of water and oil in products like baked goods, icings, and coffee whiteners. atamanchemicals.comchemicalbook.comchemanalyst.com Research in this field examines its impact on food texture, volume, and shelf life. chemicalbook.comhuanachemical.com For example, it is known to improve the water-holding capacity of food, leading to a softer texture and extended freshness. huanachemical.com

Table 1: Key Properties of Sorbitan, Monooctadecanoate

| Property | Value |

|---|---|

| CAS Number | 1338-41-6 |

| Molecular Formula | C24H46O6 |

| Molecular Weight | 430.62 g/mol |

| Appearance | White to yellow waxy bead or flake |

| Solubility | Practically insoluble but dispersible in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil. |

| Melting Point | 54-57 °C |

| Hydrophilic-Lipophilic Balance (HLB) | 4.7 |

Data sourced from multiple references. atamanchemicals.comwikipedia.orgchemicalbook.comatamanchemicals.comalfa-chemistry.comnih.govvwr.comavantorsciences.com

Scope and Objectives of Academic Inquiry on Sorbitan, Monooctadecanoate

The academic investigation into this compound is driven by a range of specific goals aimed at understanding and optimizing its functionality.

A primary objective is the characterization of its physicochemical properties . This includes detailed analysis of its molecular structure, thermal stability, and behavior at interfaces. cymitquimica.comnih.gov Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify the various ester fractions within commercial sorbitan monostearate products. researchgate.net

Another key area of research is the elucidation of its mechanism of action in different applications. For instance, in baking, research aims to understand how it interacts with starch and gluten to improve dough strength and prevent staling. huanachemical.com In pharmaceutical applications, studies focus on how it influences drug solubility and release from various formulations. alfa-chemistry.com

The development of novel applications is a continuous objective. Researchers are exploring its use in creating advanced materials and drug delivery systems. nih.gov For example, its role in the formation of niosomes, which are vesicular systems for drug delivery, has been a subject of investigation. cymitquimica.com

Furthermore, there is a consistent effort to improve manufacturing processes and the purity of this compound. This includes optimizing the esterification reaction between sorbitol and stearic acid to control the final product's composition and properties. atamanchemicals.com

Finally, a significant portion of academic inquiry is dedicated to its use in combination with other substances. The synergistic effects of this compound with other emulsifiers, particularly polysorbates, are widely studied to achieve desired emulsion stability and texture in various products. nih.gov

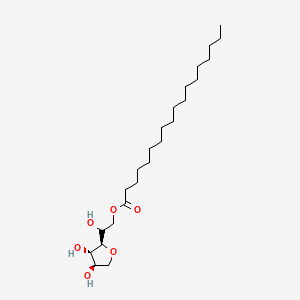

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Chemical Modification of Sorbitan, Monooctadecanoate

Synthetic Pathways and Reaction Mechanisms for Sorbitan (B8754009), Monooctadecanoate Production

The industrial production of sorbitan, monooctadecanoate primarily involves the esterification of sorbitol with stearic acid. atamanchemicals.comspecialchem.com Sorbitol, a sugar alcohol, first undergoes intramolecular dehydration to form sorbitan, a cyclic ether. atamankimya.com This is then followed by the esterification with stearic acid. atamanchemicals.com There are two main approaches to this synthesis: a one-step process and a two-step process. echemi.com

The one-step method involves reacting sorbitol and stearic acid directly, often with an alkaline catalyst at high temperatures (230-250°C). echemi.com In this process, both the dehydration of sorbitol to sorbitan and the subsequent esterification occur concurrently. echemi.com

The two-step process separates these reactions. First, sorbitol is dehydrated, typically using an acid catalyst like phosphoric acid, to produce sorbitan. researchgate.net The resulting sorbitan is then esterified with stearic acid, usually in the presence of an alkaline catalyst such as sodium hydroxide (B78521). researchgate.net This two-step approach is often favored as it allows for better control over the reaction conditions and can result in a product with fewer impurities and a lighter color. btsjournals.com

Esterification Reactions and Catalysis in Sorbitan, Monooctadecanoate Synthesis

The core of sorbitan, monooctadecanoate synthesis is the esterification reaction, where a carboxylic acid (stearic acid) reacts with an alcohol (sorbitan) to form an ester and water. venus-goa.com This reaction is reversible and requires a catalyst to proceed at a practical rate.

Catalysts:

Alkaline Catalysts: Sodium hydroxide is a commonly used alkaline catalyst in the esterification step. echemi.comresearchgate.net Alkaline catalysts are generally preferred as they tend to favor the formation of sorbitan esters over esters of hexides (further dehydrated sorbitol). google.com

Acid Catalysts: Phosphoric acid is often employed in the initial dehydration of sorbitol to sorbitan. researchgate.net While acid catalysts can also be used for esterification, they tend to promote the formation of less desirable byproducts. google.com

Other Catalysts: Sodium 2-ethyl hexanate (B13746143) has also been identified as a potential catalyst in various chemical reactions, including those for producing adhesives, coatings, and resins. belahwaenterprises.com

The choice of catalyst significantly influences the reaction's efficiency and the final product's composition. For instance, using an excess of stearic acid can lead to the formation of sorbitan tristearate alongside the desired monostearate. atamanchemicals.comatamanchemicals.com

Green Chemistry Approaches to Sorbitan, Monooctadecanoate Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for synthesizing sorbitan esters. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Enzymatic Synthesis: A key green approach is the use of lipases as biocatalysts. nih.govwur.nl Lipases are enzymes that can catalyze esterification reactions under milder conditions than traditional chemical methods, often leading to higher selectivity and fewer side reactions. wur.nlkoreascience.kr For example, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been successfully used to synthesize sorbitan esters. koreascience.krgoogle.com This enzymatic process can be conducted in organic solvents or even in solvent-free systems. nih.govwur.nl

Solvent-Free Synthesis: Another green strategy is to perform the synthesis without the use of organic solvents. wur.nl This reduces the environmental impact associated with solvent use and disposal. Solvent-free reactions are often carried out at elevated temperatures and under reduced pressure to facilitate the removal of water, which is a byproduct of the esterification reaction. wur.nl

Reaction Kinetics and Thermodynamics in Sorbitan, Monooctadecanoate Formation

The rate and extent of sorbitan, monooctadecanoate formation are governed by the principles of reaction kinetics and thermodynamics.

Reaction Kinetics: The rate of the esterification reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov Studies have shown that the dehydration rate of sorbitol is directly proportional to temperature and catalyst concentration, while pressure has a negative effect. The kinetics of crystallization of stearic acid in the presence of Span 60 have been studied, revealing that Span 60 can alter the crystal habit and structure of stearic acid. nih.gov

Thermodynamics: The esterification reaction is a reversible equilibrium process. venus-goa.com The position of the equilibrium, and thus the final yield of the ester, can be influenced by factors such as temperature and the removal of byproducts like water. google.com Thermodynamic models, such as the UNIFAC model, have been applied to understand the phase behavior and reactant activities in the liquid-liquid synthesis of glyceride esters, which shares similarities with sorbitan ester synthesis. researchgate.net The thermodynamic parameters of ethoxylated sorbitan esters have also been investigated to understand their internal structure and intermolecular interactions. researchgate.net

Derivatization and Functionalization Strategies for Sorbitan, Monooctadecanoate

The versatility of sorbitan, monooctadecanoate can be further enhanced through chemical modification of its constituent parts: the octadecanoate (stearate) moiety and the sorbitan backbone.

Structural Modifications of the Octadecanoate Moiety

The properties of sorbitan esters are significantly influenced by the fatty acid chain. shreechem.inresearchgate.net While sorbitan, monooctadecanoate is derived from stearic acid (a saturated C18 fatty acid), other fatty acids can be used to create a range of sorbitan esters with different properties. shreechem.indynaglycolsindia.com

For example, using oleic acid, an unsaturated C18 fatty acid, results in sorbitan monooleate (Span 80), which is a liquid at room temperature, unlike the solid Span 60. nih.govacs.org The presence of a double bond in the oleic acid chain introduces a kink, preventing the molecules from packing as tightly as the straight-chain stearic acid. researchgate.net This difference in packing affects the physical properties and applications of the resulting sorbitan ester.

Chemical Modifications of the Sorbitan Backbone

The hydrophilic sorbitan headgroup also presents opportunities for chemical modification. The hydroxyl groups on the sorbitan ring can be further reacted to introduce new functional groups, thereby altering the surfactant's properties. nih.govacs.org

One of the most common modifications is ethoxylation, where ethylene (B1197577) oxide is added to the sorbitan backbone. researchgate.net This reaction produces polyoxyethylene sorbitan esters, commercially known as Polysorbates or Tweens. researchgate.net For instance, the ethoxylation of sorbitan monostearate (Span 60) yields polyoxyethylene (20) sorbitan monostearate (Polysorbate 60), a more hydrophilic surfactant. atamanchemicals.comatamanchemicals.com The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for a wider range of applications, particularly in forming oil-in-water emulsions. researchgate.net

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for Sorbitan Esters

| Method | Catalyst | Temperature | Advantages | Disadvantages |

| One-Step | Alkaline (e.g., NaOH) | 230-250°C | Simpler process | Less control, potential for more impurities and color |

| Two-Step | Acid (dehydration), Alkaline (esterification) | Dehydration: ~180°C, Esterification: ~220°C | Better control, purer product, lighter color | More complex process |

| Enzymatic | Lipase (e.g., Novozym 435) | Milder (e.g., 50-90°C) | High selectivity, fewer side reactions, "green" | Can be more expensive, may require longer reaction times |

This table provides a summary of the different synthetic routes for producing sorbitan esters. The one-step and two-step methods are traditional chemical syntheses, while the enzymatic method represents a green chemistry approach.

Table 2: Influence of Fatty Acid on Sorbitan Ester Properties

| Sorbitan Ester | Fatty Acid Moiety | Saturation | Physical State at Room Temp. | Key Property Difference |

| Sorbitan Monostearate (Span 60) | Stearic Acid (C18) | Saturated | Solid | Forms stable water-in-oil emulsions |

| Sorbitan Monooleate (Span 80) | Oleic Acid (C18) | Unsaturated | Liquid | More fluid, used in different formulations |

| Sorbitan Monolaurate (SML) | Lauric Acid (C12) | Saturated | Liquid | Shorter fatty acid chain, more hydrophilic |

This table illustrates how changing the fatty acid component of a sorbitan ester affects its physical properties. The length and saturation of the fatty acid chain are key determinants of whether the resulting ester is a solid or a liquid at room temperature.

Grafting and Polymerization Techniques Involving Sorbitan, monooctadecanoate

Sorbitan, monooctadecanoate, a non-ionic surfactant derived from the esterification of sorbitol and stearic acid, serves not only as a crucial emulsifier but also as a versatile molecule in the field of polymer chemistry. atamanchemicals.comatamanchemicals.com Its unique structure, featuring a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows for its involvement in various chemical modification techniques, including grafting and polymerization. atamanchemicals.com These processes leverage the inherent functionalities of the molecule to create novel materials with tailored properties for a wide range of applications.

One of the most prominent polymerization techniques involving sorbitan, monooctadecanoate is ethoxylation . This process entails the reaction of the sorbitan monoester with ethylene oxide, leading to the formation of polyoxyethylene sorbitan monostearate, commonly known as polysorbate 60. atamanchemicals.comspecialchem.comgoogle.com The ethoxylation process introduces poly(oxy-1,2-ethanediyl) chains onto the sorbitan molecule. specialchem.comeuropa.eu The degree of ethoxylation, indicated by the number following "polysorbate" (e.g., 60), can be controlled to produce a series of surfactants with varying hydrophilic-lipophilic balance (HLB) values. atamanchemicals.com This modification significantly enhances the water solubility and emulsifying properties of the original sorbitan ester. atamanchemicals.com

The synthesis of polysorbate 60 typically involves the reaction of sorbitan, monooctadecanoate with ethylene oxide under controlled temperature and pressure conditions. specialchem.comgoogle.com This process can be considered a form of ring-opening polymerization of the ethylene oxide monomer, initiated by the hydroxyl groups on the sorbitan head.

Table 1: Ethoxylation of Sorbitan, monooctadecanoate

| Parameter | Description |

|---|---|

| Starting Material | Sorbitan, monooctadecanoate |

| Reactant | Ethylene oxide |

| Product | Polyoxyethylene sorbitan monostearate (Polysorbate 60) |

| Chemical Change | Addition of poly(oxy-1,2-ethanediyl) chains |

| Resulting Property | Increased hydrophilicity and altered HLB value |

Beyond direct polymerization, sorbitan, monooctadecanoate plays a significant role as a stabilizer and emulsifier in emulsion polymerization . This technique is used to produce a variety of polymers, such as polyalkylcyanoacrylates, in the form of nanoparticles. taylorandfrancis.com In this context, sorbitan, monooctadecanoate facilitates the dispersion of monomer droplets in a continuous phase (often aqueous), creating a stable emulsion where polymerization occurs. Its function is crucial for controlling the size and stability of the resulting polymer particles. taylorandfrancis.com

Furthermore, grafting techniques can utilize sorbitan, monooctadecanoate to modify the surfaces of other materials. For instance, research has shown that it can be used to modify the surface of inorganic powders to enhance their compatibility with polymer matrices. While direct grafting of polymer chains onto the sorbitan, monooctadecanoate backbone is a more advanced area of research, its inherent surfactant properties make it a key component in creating stable interfaces in polymer composites. The concept of graft copolymers, where polymeric side chains are attached to a main polymer backbone, is a well-established field in polymer science, and molecules like sorbitan esters are valuable for creating the necessary reaction conditions for such modifications. numberanalytics.com

Advanced polymerization methods like atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP) represent frontiers where molecules like sorbitan derivatives could potentially be employed as macroinitiators or part of more complex copolymer structures. nih.govmdpi.com These techniques offer precise control over polymer architecture. For example, the hydroxyl groups on the sorbitan ring could theoretically be modified to act as initiation sites for the ring-opening polymerization of cyclic monomers like lactones or carbonates, leading to the formation of biodegradable block copolymers. nih.govgoogle.com Similarly, in ATRP, derivatives of sorbitan could be functionalized to initiate the controlled polymerization of various vinyl monomers. nih.govrsc.org While specific, detailed research on using sorbitan, monooctadecanoate as a primary initiator in these advanced techniques is still an emerging area, its fundamental chemical structure presents significant potential for the synthesis of novel and functional polymers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sorbitan, monooctadecanoate |

| Sorbitol |

| Stearic acid |

| Polyoxyethylene sorbitan monostearate |

| Polysorbate 60 |

| Ethylene oxide |

| Polyalkylcyanoacrylates |

| Lactones |

| Carbonates |

Interfacial and Colloidal Science of Sorbitan, Monooctadecanoate

Fundamental Principles of Sorbitan (B8754009), Monooctadecanoate at Interfaces

The efficacy of sorbitan monooctadecanoate as a surface-active agent is rooted in its ability to adsorb at interfaces and consequently alter the interfacial properties.

Adsorption Isotherms and Interfacial Tension Studies of Sorbitan, Monooctadecanoate

The adsorption of this compound at an interface, such as the boundary between water and oil, leads to a reduction in interfacial tension. huanachemical.com This phenomenon is a direct consequence of its amphiphilic nature, where the hydrophilic sorbitan moiety orients towards the aqueous phase and the lipophilic fatty acid chain extends into the oil phase. cymitquimica.com

Studies have investigated the interfacial tension of various sorbitan esters, including sorbitan monostearate (Span 60), at water-oil interfaces. nih.gov These studies determine key parameters that describe the surfactant's behavior. One such parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk phase. Research has shown that sorbitan monostearate, along with sorbitan monopalmitate, exhibits the lowest CMC values among several sorbitan monoesters, indicating its high efficiency in reducing interfacial tension. nih.gov

The effectiveness of a surfactant is also quantified by the interfacial tension at the CMC (γcmc) and the maximum surface pressure (πcmc). Lower γcmc values signify greater reduction in interfacial tension. It has been observed that increasing the hydrophobicity of the sorbitan monoester, as is the case with the long stearic acid chain in this compound, leads to a slight lowering of the γcmc. nih.gov The area per molecule at the interface (Acmc) provides insight into the packing of the surfactant molecules. Sorbitan monostearate and monopalmitate have been found to have smaller Acmc values, suggesting a more compact arrangement at the interface. nih.gov

The spontaneity of micellization and adsorption can be understood through the standard free energy of micellization (ΔG°mic) and adsorption (ΔG°ad), respectively. More negative values indicate a more spontaneous process. nih.gov

Table 1: Interfacial Properties of Sorbitan Monostearate (Span 60)

| Parameter | Description | Typical Findings |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules start to form micelles in the bulk solution. | Relatively low compared to other sorbitan esters, indicating high efficiency. nih.gov |

| Interfacial Tension at CMC (γcmc) | The minimum interfacial tension achieved at the CMC. | Decreases with increasing hydrophobicity of the surfactant. nih.gov |

| Area per Molecule at CMC (Acmc) | The average area occupied by a surfactant molecule at the interface. | Smaller values suggest denser packing at the interface. nih.gov |

This table is generated based on qualitative findings from cited research and is for illustrative purposes.

Surface Rheology of Sorbitan, Monooctadecanoate Films

The film formed by this compound at an interface possesses distinct rheological properties, which are crucial for the stability of emulsions and foams. Surface rheology deals with the response of the interfacial film to deformation. The key parameters are surface elasticity and surface viscosity.

Sorbitan monostearate contributes to the formation of stable and elastic interfacial films. nih.gov This elasticity, often referred to as the Marangoni effect, arises from gradients in interfacial tension. When an interface is stretched, the concentration of the surfactant decreases, leading to a local increase in interfacial tension that opposes the stretching. This effect is critical in preventing the coalescence of droplets in an emulsion.

The viscosity of the interfacial film also plays a significant role in stabilizing systems by dampening droplet shape fluctuations and retarding film drainage. While the concepts of surface viscosity and elasticity are well-established, their specific quantification for this compound films requires specialized measurement techniques. Research on the rheological properties of creams formulated with sorbitan monostearate has shown that it forms the most stable and elastic creams compared to other sorbitan monoesters, characterized by clear linear viscoelastic regions. nih.gov

Emulsification and Dispersion Mechanisms Mediated by Sorbitan, Monooctadecanoate

This compound is a highly effective emulsifier and dispersing agent due to its ability to form stable interfaces between immiscible phases.

Stabilization of Emulsions (O/W and W/O) by Sorbitan, Monooctadecanoate

This compound is particularly known for its ability to stabilize water-in-oil (W/O) emulsions, which is consistent with its low hydrophilic-lipophilic balance (HLB) value of approximately 4.7. atamanchemicals.comatamanchemicals.com The HLB scale provides a measure of the relative affinity of a surfactant for water and oil. Low HLB values indicate a greater solubility and affinity for the oil phase, making the surfactant suitable for W/O emulsions.

The stabilization mechanism involves the formation of a protective interfacial film around the dispersed water droplets. huanachemical.com The lipophilic stearic acid tails of the this compound molecules orient themselves into the continuous oil phase, while the hydrophilic sorbitan heads are anchored at the water-droplet interface. This creates a steric barrier that prevents the droplets from coalescing.

Role of Sorbitan, Monooctadecanoate in Pickering Emulsions

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, rather than by conventional surfactant molecules. These emulsions are of increasing interest due to their high stability and the potential to avoid traditional surfactants, which can sometimes cause irritation in cosmetic and pharmaceutical applications. nih.gov

While this compound is a molecular surfactant, it can play a role as a co-stabilizer in Pickering emulsion systems. Its function in this context is to modify the wettability of the solid particles. The effectiveness of a solid particle as a Pickering stabilizer depends on its partial wetting by both the oil and water phases. This compound can adsorb onto the surface of the solid particles, altering their surface properties and making them more suitable for stabilizing the emulsion. For instance, it can enhance the adsorption of hydrophobic particles at the interface, thereby improving the stability of the Pickering emulsion.

Particle Dispersion and Suspension Stabilization using Sorbitan, Monooctadecanoate

This compound is also utilized as a dispersing agent to stabilize suspensions of solid particles in a liquid medium. atamanchemicals.com The mechanism of stabilization is similar to that in emulsions. The surfactant molecules adsorb onto the surface of the solid particles, preventing them from aggregating and settling. huanachemical.com

The lipophilic tail of the this compound molecule anchors to the particle surface, particularly if the particle is hydrophobic, while the hydrophilic head extends into the liquid phase (if aqueous) or vice versa in a non-aqueous medium. This creates a steric hindrance that overcomes the attractive van der Waals forces between the particles, thus maintaining a stable dispersion. This property is valuable in various applications, including the dispersion of pigments in paints and inks, and the stabilization of active ingredients in pharmaceutical and agricultural formulations. atamanchemicals.comresearchgate.net

Interaction of Sorbitan, Monooctadecanoate with Other Surfactants and Polymers

Sorbitan, monooctadecanoate, a non-ionic surfactant, is frequently utilized in complex formulations where its interaction with other surface-active molecules and polymers is critical to the final product's structure and stability. These interactions can lead to enhanced performance, novel microstructures, and tailored physical properties.

Synergistic Effects in Mixed Surfactant Systems with Sorbitan, Monooctadecanoate

The combination of Sorbitan, monooctadecanoate (also known as Span 60) with other surfactants often results in synergistic effects, where the performance of the mixture exceeds that of the individual components. This is particularly evident when it is paired with hydrophilic surfactants, such as polysorbates. cnchemsino.comatamanchemicals.com Sorbitan esters, being lipophilic with low Hydrophile-Lipophile Balance (HLB) values, are effective as water-in-oil (W/O) emulsifiers, while high-HLB surfactants like polysorbates are effective for oil-in-water (O/W) emulsions. cnchemsino.comatamanchemicals.com When used together, they can create highly stable emulsions over a wider range of conditions. cnchemsino.com

The synergy arises from the more efficient packing of surfactant molecules at the oil-water interface. The different molecular geometries of the bulky, hydrophilic headgroup of a polysorbate and the smaller, more compact headgroup of Sorbitan, monooctadecanoate allow for a denser interfacial film, which creates a more robust barrier to droplet coalescence. This combined use of lipophilic and hydrophilic surfactants leads to synergy in displacing proteins from interfaces as well. researchgate.net

A notable example of this synergy is in the formulation of corrosion inhibitors. While both sorbitan fatty acid esters and their polyoxyethylene derivatives show some activity, a significant synergistic effect in corrosion inhibition is observed when they are used together. google.com This enhanced performance is attributed to the formation of a more effective protective film on the metal surface. google.com

| Surfactant Combination | Application | Observed Synergistic Effect | Reference |

| Sorbitan, monooctadecanoate & Polysorbates | Emulsions (Food, Cosmetics) | Enhanced emulsion stability; improved texture and consistency. | cnchemsino.comatamanchemicals.com |

| Sorbitan, monooctadecanoate & Polyoxyethylene 20 sorbitan monostearate | Corrosion Inhibition | Significantly improved corrosion inhibition compared to individual components. | google.com |

| Sorbitan, monooctadecanoate & Hydrophilic Surfactants | Whipped Toppings | More effective replacement of proteins from the fat globule interface. | researchgate.net |

This table summarizes documented synergistic interactions between Sorbitan, monooctadecanoate and other surfactants.

Complexation and Association Phenomena of Sorbitan, Monooctadecanoate with Macromolecules

Sorbitan, monooctadecanoate interacts with various macromolecules, influencing the properties of complex systems like polymeric composites and drug delivery vehicles. researchgate.netnih.gov These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic effects.

In the context of drug delivery, Sorbitan, monooctadecanoate has been shown to act as a low-molecular-mass organic gelator for the oil core within lipid-core polymeric nanocapsules. nih.gov This structuring of the core influences the characteristics of the polymeric wall. nih.gov Furthermore, Sorbitan, monooctadecanoate dispersed in the oily core can interact through non-covalent bonds with drug molecules. For example, it has been demonstrated to form hydrogen bonds with the drug quercetin, which stabilizes the organogel network and increases the drug-loading capacity of the nanocapsules by more than 40 times compared to conventional formulations. nih.gov

Its interaction with biological macromolecules like proteins is also significant, particularly at interfaces. researchgate.net Lipophilic surfactants like Sorbitan, monooctadecanoate are generally less effective than hydrophilic surfactants at replacing proteins from an oil-water interface on their own. However, their presence in a mixed system can enhance this displacement, which is a critical step in the partial coalescence of fat globules necessary for the structure of whipped toppings. researchgate.net

Phase Behavior in Systems Containing Sorbitan, Monooctadecanoate

The phase behavior of systems containing Sorbitan, monooctadecanoate is complex and highly dependent on composition, temperature, and the nature of the oil and aqueous phases. researchgate.netusp.brnih.gov As a lipophilic surfactant, it tends to form water-in-oil (W/O) emulsions, but in combination with other surfactants, it can stabilize oil-in-water (O/W) systems. cnchemsino.comatamanchemicals.com

Studies on three-component systems of sorbitan monoesters, oil, and water have shown that Sorbitan, monooctadecanoate and sorbitan monopalmitate are highly effective at lowering interfacial tension and form stable O/W creams. nih.gov In contrast, sorbitan monolaurate and sorbitan monooleate could form either O/W or W/O creams depending on the composition. nih.gov The lengthening of the alkyl chain on the surfactant, as in Sorbitan, monooctadecanoate, generally increases the elasticity of the resulting cream. researchgate.net

The combination of Sorbitan, monooctadecanoate with polysorbates is often used to achieve a desired HLB value for stable nanoemulsions. dovepress.com However, the phase behavior is not solely dictated by the HLB value; structural similarities between the surfactant and the oil phase also play a crucial role. researchgate.net The phase inversion temperature (PIT) method is another approach that utilizes the change in surfactant curvature with temperature to produce fine-droplet emulsions. usp.br

In aqueous systems, surfactants like Sorbitan, monooctadecanoate can form various ordered structures. cerealsgrains.org At low concentrations and above its melting point, it exists as monomers in oil or water. As concentration increases, it can form inverse micelles in oil. In the presence of water, it can participate in forming lamellar liquid crystalline phases or gel structures, which consist of bimolecular lipid layers alternating with layers of water. cerealsgrains.org These structured phases are critical for the stability and functional properties of many food and pharmaceutical products. cerealsgrains.org

| System Components | Emulsion Type/Phase Behavior | Key Findings | Reference |

| Sorbitan, monooctadecanoate, Isopropyl myristate, Water | O/W Cream | Forms stable and elastic creams; most effective at lowering interfacial tension among tested sorbitan esters. | nih.gov |

| Sorbitan, monostearate & Polysorbate 80 | O/W Nanoemulsion | Resulted in creaming upon centrifugation, indicating certain stability characteristics. Mixing time was a critical factor in droplet size. | dovepress.comnih.gov |

| Sorbitan esters, Water, Palm Kernel Oil Esters | W/O Microemulsion, Liquid Crystalline | Phase behavior is affected by both the HLB value and the structural similarity between the oil and the surfactant. | researchgate.net |

| Sorbitan, monooctadecanoate, Water | Gel/Liquid Crystalline Phase | Can form ordered gel structures consisting of bimolecular lipid layers alternating with water layers. | cerealsgrains.org |

This table presents research findings on the phase behavior of systems containing Sorbitan, monooctadecanoate.

Advanced Analytical Methodologies for Sorbitan, Monooctadecanoate Characterization

Spectroscopic Techniques for Elucidating Sorbitan (B8754009), Monooctadecanoate Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Sorbitan, monooctadecanoate. Both ¹H and ¹³C NMR provide critical data for confirming the presence of the sorbitan and stearate (B1226849) moieties and for understanding the esterification patterns.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Sorbitan, monooctadecanoate is consistent with its fundamental structure. medchemexpress.eu Key signals in the ¹H NMR spectrum help in identifying the different proton environments within the molecule. For instance, comparative ¹H-NMR spectra can distinguish between sorbitol and its anhydride (B1165640) form, 1,4-sorbitan. researchgate.net

¹³C NMR Spectroscopy: ¹³C NMR is instrumental in analyzing the composition of sorbitan ester mixtures. It can help identify the different esterified and non-esterified carbon atoms in the sorbitan and fatty acid chains, providing insights into the distribution of mono-, di-, and triesters. worktribe.com The analysis of resulting compositions can reveal the molar percentages of various components, including choline (B1196258) methyl sulfate (B86663) stearic acid ester, glycerol (B35011) 1-stearate, and others, when applicable to the specific formulation being studied. google.com

A representative, though not exhaustive, summary of expected NMR signals is provided below:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alkyl Chain (CH₃) | ~0.8-0.9 | ~14 |

| Alkyl Chain (CH₂) | ~1.2-1.6 | ~22-34 |

| -CH₂-COO- | ~2.2-2.4 | ~34 |

| Sorbitan Ring Protons | ~3.5-4.5 | ~60-85 |

| Ester Linkage (-COO-CH₂-) | ~4.0-4.3 | ~63 |

| Note: This table represents generalized chemical shift ranges. Actual values can vary based on the specific isomer and analytical conditions. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering a fingerprint for the identification of functional groups in Sorbitan, monooctadecanoate.

Infrared (IR) Spectroscopy: The infrared spectrum of Sorbitan, monooctadecanoate is characteristic of a partial fatty acid ester of a polyol. atamankimya.com Key absorption bands confirm the presence of hydroxyl (-OH) and ester (-C=O) functional groups. The FTIR spectrum of Span 60 (a commercial grade of Sorbitan monostearate) shows characteristic peaks for the hydroxyl group around 3416 cm⁻¹, the aromatic -CH₃ group at 2916 cm⁻¹, and a strong C=O ester bond at 1734 cm⁻¹. researchgate.net These spectral features are crucial for confirming the identity and assessing the purity of the compound. core.ac.uk The compatibility of the drug with excipients can also be verified using FTIR studies. researchgate.net

Raman Spectroscopy: While less commonly cited for this specific compound in the available literature, Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool in the broader field of food additive analysis. dss.go.thdss.go.th

A summary of key vibrational frequencies is presented below:

| Functional Group | IR Absorption (cm⁻¹) |

| O-H Stretching (hydroxyl groups) | ~3400 (broad) |

| C-H Stretching (alkyl chain) | ~2850-2960 |

| C=O Stretching (ester) | ~1735 |

| C-O Stretching (ester and ether) | ~1050-1250 |

| Note: This table presents typical absorption ranges. Specific peak positions can be influenced by the molecular environment and sample preparation. |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation patterns of Sorbitan, monooctadecanoate, which aids in its structural confirmation. The exact mass of Sorbitan, monooctadecanoate is approximately 430.32943918 Da. nih.gov

High-resolution mass spectrometry can be employed to analyze the complex composition of commercial samples, allowing for the distinction between mono-, di-, tri-, and tetra-esters of stearic and palmitic acids with sorbitol anhydrides. researchgate.net Manually curated, high-quality mass spectral data for Sorbitan monostearate is available in specialized databases. mzcloud.org

The fragmentation patterns observed in MS can provide information about the different components of the molecule, such as the loss of the fatty acid chain or fragments of the sorbitan ring.

| Property | Value |

| Molecular Formula | C₂₄H₄₆O₆ nih.govcore.ac.ukavantorsciences.comvwr.com |

| Molecular Weight | ~430.62 g/mol chemicalbook.comavantorsciences.com |

| Monoisotopic Mass | 430.32943918 Da nih.gov |

| Note: The molecular weight can vary slightly depending on the isotopic composition. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Sorbitan, Monooctadecanoate

Chromatographic and Separation Sciences for Sorbitan, Monooctadecanoate Analysis

Chromatographic techniques are essential for separating the complex mixture of components found in commercial Sorbitan, monooctadecanoate. These methods are crucial for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Sorbitan, monooctadecanoate and other sorbitan esters. researchgate.net Reversed-phase HPLC methods, often utilizing a C18 column, have been developed for the separation of these surfactants. researchgate.net Such methods can effectively separate sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net

A typical HPLC method might employ a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid, the latter being more suitable for mass spectrometry detection. sielc.com The use of an evaporative light scattering detector (ELSD) is also common in the analysis of polyol esters. worktribe.com For instance, a method for the analysis of Sorbitan monooleate using an HPLC with a charged aerosol detector (CAD) has been described. thermofisher.com

| HPLC Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) researchgate.net or Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com |

| Detector | UV, ELSD worktribe.com, CAD thermofisher.com, or MS sielc.com |

| Mode | Isocratic or Gradient |

| Note: Specific conditions can be optimized for the desired separation. |

Gas Chromatography (GC) is another powerful technique for analyzing Sorbitan, monooctadecanoate, although it typically requires derivatization to increase the volatility of the analytes. worktribe.com The hydroxyl groups in the sorbitan moiety are often silylated prior to analysis. worktribe.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

GC methods can separate the different ester species, and validation has shown these methods to be specific and precise for characterizing real-world samples. worktribe.com High-temperature GC (HT-GC) has also been used for the analysis of related sucrose (B13894) esters after silylation. worktribe.com The combination of GC with mass spectrometry (GC-MS) is particularly effective for the direct analysis of these compounds in various matrices. mst.dk The prediction of response factors for GC with flame ionization detection (FID) has been extended to include silylated compounds, which can aid in quantification without the need for pure reference substances. nih.gov

| GC Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., with BSTFA) worktribe.comnih.gov |

| Column | Capillary columns suitable for high-temperature analysis google.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) mst.dk |

| Injection | Split/Splitless worktribe.com |

| Note: The specific temperature program and other parameters are crucial for achieving good separation. |

Size Exclusion Chromatography (SEC) for Oligomer Distribution of Sorbitan, Monooctadecanoate

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molar mass distribution of complex substances like Sorbitan, monooctadecanoate. researchgate.netresearchgate.networktribe.com This surfactant is not a single chemical entity but a mixture of various related structures, including sorbitan esters, isosorbide (B1672297) esters, and their oligomers. chromatographyonline.com SEC separates these components based on their hydrodynamic volume in solution. worktribe.comchromatographyonline.com

The principle of SEC involves passing a solution of the sample through a column packed with porous gel. worktribe.comrsc.org Larger molecules are unable to enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. This separation allows for the determination of the distribution of different ester fractions, such as monoesters, diesters, triesters, and tetraesters. researchgate.netresearchgate.net

In the analysis of sorbitan esters, SEC can provide crucial information about the relative proportions of these different species. researchgate.netresearchgate.net For instance, the ratio of sorbitan monoesters to isosorbide monoesters, as well as the ratio of higher esters to monoesters, can be calculated from the chromatogram. worktribe.com This information is vital for understanding the degree of dehydration and esterification that occurred during the synthesis of the surfactant. worktribe.com The complexity of these commercial products arises from the initial dehydration of sorbitol, which yields not only sorbitan but also isosorbide, both of which are subsequently esterified. chromatographyonline.com

While SEC is effective for separating based on molecular size, it may not resolve small differences in the fatty acid chains. chromatographyonline.com For more detailed compositional analysis, SEC is often used in conjunction with other techniques like mass spectrometry. nih.gov Advanced Polymer Chromatography (APC™), a type of high-performance SEC, offers faster analysis times and higher resolution for oligomer separation. nih.gov

Table 1: Theoretical Elution Order in SEC of Sorbitan, Monooctadecanoate Components This table is based on the general principles of Size Exclusion Chromatography.

| Elution Order | Component Type | Rationale for Elution Order |

| 1 (First) | Higher Oligomers (e.g., Triesters, Tetraesters) | Largest molecular size, excluded from most pores, fastest path through the column. researchgate.netresearchgate.net |

| 2 | Diesters | Intermediate molecular size, partial penetration into pores. researchgate.netresearchgate.net |

| 3 | Monoesters (Sorbitan and Isosorbide) | Smaller molecular size, greater penetration into pores, longer retention time. researchgate.netchromatographyonline.com |

| 4 (Last) | Unreacted Starting Materials (e.g., Sorbitol, Stearic Acid) | Smallest molecular size, maximum penetration into pores, longest path through the column. |

Thermal and Rheological Characterization of Sorbitan, Monooctadecanoate Systems

The thermal and flow properties of Sorbitan, monooctadecanoate are critical for its application in various formulations. These characteristics are investigated using techniques like Differential Scanning Calorimetry, Thermogravimetric Analysis, and rheometry.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting and crystallization. rsc.org For pure Sorbitan, monooctadecanoate, DSC analysis shows distinct endothermic (melting) and exothermic (crystallization) peaks. nih.gov In one study, Sorbitan monostearate exhibited an endothermic peak at 57.2°C and an exothermic peak at 50.1°C. nih.gov These values can shift when the compound is part of a formulation. For example, in organogels made with sesame oil, the endothermic peaks appeared between 52°C and 54°C. nih.gov DSC is valuable for understanding the physical state and stability of formulations containing this surfactant. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. innovareacademics.in TGA can be used to quantify the components in a mixture if their decomposition temperatures are sufficiently different. innovareacademics.in For instance, in a study of citral-loaded solid lipid nanoparticles, TGA was used alongside DSC to characterize the thermal properties of the formulation which included glyceryl monostearate and other surfactants. nih.gov While specific TGA data for pure Sorbitan, monooctadecanoate is not detailed in the provided context, the technique is broadly applied to assess the thermal stability of excipients and formulations. innovareacademics.indepositolegale.itgoogle.com

Table 2: DSC Thermal Transition Data for Sorbitan, Monooctadecanoate and its Formulations This table presents a compilation of findings from different studies.

| Sample | Analysis Condition | Endothermic Peak (Melting, Tm) | Exothermic Peak (Crystallization, Tc) | Source |

| Sorbitan monostearate (pure) | Heating/cooling cycle | 57.2°C | 50.1°C | nih.gov |

| Sorbitan monostearate (in sesame oil organogel) | Heating/cooling cycle | 52°C - 54°C | 45°C - 47°C | nih.gov |

| Sorbitan monostearate (in sunflower wax oleogel) | Cooling cycle | Not specified | ~60°C | mdpi.com |

Viscometry and rheometry are essential for characterizing the flow behavior (rheology) of solutions and dispersions containing Sorbitan, monooctadecanoate. anton-paar.comcsic.es These properties are crucial for product performance, stability, and sensory attributes.

Systems containing Sorbitan, monooctadecanoate, such as creams and organogels, often exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. nih.govresearchgate.net The viscosity of such formulations is typically dependent on the concentration of Sorbitan, monooctadecanoate; higher concentrations lead to increased viscosity and mechanical strength. nih.gov

Rheological studies also reveal the viscoelastic nature of these systems. nih.govnih.gov Techniques like oscillation stress sweep and creep recovery tests can be used to quantify the elastic and viscous properties. nih.gov For example, creams formulated with Sorbitan monostearate have been shown to be viscoelastic, and their elasticity increases with the length of the fatty acid chain of the oil phase and the amount of surfactant used. nih.govresearchgate.net The rheological behavior of oleogels based on Sorbitan monostearate is influenced by the type of vegetable oil used and the cooling rate during preparation. csic.esresearchgate.net

Table 3: Rheological Properties of Formulations Containing Sorbitan, Monooctadecanoate Data compiled from various research findings.

| Formulation Type | Key Rheological Finding | Influencing Factors | Source |

| Sesame Oil Organogel | Shear-thinning behavior; viscoelastic nature. | Concentration of Sorbitan monostearate. nih.gov | nih.gov |

| Water-in-Oil Cream | Pseudoplastic and viscoelastic behavior. | Surfactant concentration; oil phase composition. nih.govresearchgate.net | nih.govresearchgate.net |

| Whipped Cream Emulsion | Apparent viscosity increases with surfactant level. | Concentration of Sorbitan monostearate. researchgate.net | researchgate.net |

| Vegetable Oil Oleogel | Linear viscoelastic functions depend on oil type. | Type of vegetable oil; cooling rate. csic.esresearchgate.net | csic.esresearchgate.net |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Sorbitan, Monooctadecanoate

Microscopic and Scattering Techniques for Sorbitan, Monooctadecanoate Aggregates

Microscopy and scattering techniques are indispensable for visualizing the structure of Sorbitan, monooctadecanoate aggregates and their arrangement in various formulations at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of formulations containing Sorbitan, monooctadecanoate. google.comjeolusa.com

SEM provides detailed information about the surface morphology of structures. It has been used to visualize niosomes—vesicular systems formulated with non-ionic surfactants like Sorbitan monostearate—revealing them to be spherical. usp.brisciii.es In studies of organogels, microscopy has shown the presence of needle-shaped crystals formed by the surfactant within the gel matrix. nih.gov SEM has also been employed to study the morphology of niosomes, confirming their hemispherical and concentric structures. nih.gov

TEM offers higher resolution and provides insight into the internal structure of aggregates. nanoscience.commpie.de It is used to visualize the lamellar structure of vesicles and the size and shape of nanoparticles. dovepress.comresearchgate.net For instance, TEM analysis of letrozole-loaded niosomes confirmed their uniform, spherical structure and internal topology. dovepress.com

Table 4: Morphological Observations of Sorbitan, Monooctadecanoate Formulations by Electron Microscopy Summary of findings from SEM and TEM analyses.

| Formulation | Microscopy Technique | Observation | Source |

| Niosomes | SEM | Revealed spherical vesicles. | usp.br |

| Organogels | Phase Contrast Microscopy | Showed needle-shaped crystals in the matrix. | nih.gov |

| Niosomes | SEM | Confirmed smooth, circular, multilamellar vesicles. | isciii.es |

| Niosomes | SEM, TEM | Visualized uniform spherical shape and internal structure. dovepress.com | dovepress.com |

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and nanomechanical properties of materials. uniroma1.it It can generate three-dimensional maps of a surface with nanoscale precision. thieme-connect.comhawaii.edu

AFM has been successfully used to investigate the surface of films and nanoparticles containing sorbitan esters. uniroma1.it For example, AFM phase imaging has visualized lipid particles of Sorbitan monostearate on the surface of starch-based films, which was attributed to lipid coalescence during film drying. uniroma1.itresearchgate.net The technique allows for the characterization of surface roughness and homogeneity. In one study, films became rougher as the concentration of a similar surfactant, sorbitan monopalmitate, was increased, indicating surface enrichment by the surfactant molecules. researchgate.net

In the context of nanocarriers, AFM can provide information on the shape, size, and mechanical properties, such as stiffness (Young's modulus), of nanoparticles. researchgate.net For instance, AFM was used to study letrozole-loaded niosomes, complementing SEM and TEM data. dovepress.com The technique is also invaluable for studying surfactant films at interfaces, providing details on phase separation and the formation of multilayered structures, which are crucial for the function of surfactant systems. hawaii.eduhawaii.edunih.gov

Table 5: Applications of AFM in Characterizing Sorbitan, Monooctadecanoate Systems This table highlights the utility of AFM in surface analysis.

| System Studied | Information Obtained via AFM | Key Finding | Source |

| Starch-Glycerol Films | Visualization of lipid particles. | Surfactant aggregates as discontinuities in the film matrix. | uniroma1.itresearchgate.net |

| Lipid-Core Nanocapsules | Deformation properties, Young's modulus. | Nanocapsules containing Sorbitan monostearate were stiffer than conventional nanocapsules. | researchgate.net |

| Letrozole-Loaded Niosomes | Surface morphology. | Complemented SEM/TEM data on vesicle shape and size. | dovepress.com |

| Tribo-films in Lubricants | Morphology of films on worn surfaces. | Visualized the size and shape of protective films formed with lubricants containing Sorbitan monostearate. | herts.ac.uk |

Light Scattering Techniques (DLS, SLS) for Particle Size and Molecular Weight of Sorbitan, Monooctadecanoate Aggregates

Light scattering techniques are powerful, non-invasive analytical methods used to characterize the properties of particles and macromolecules in a solution. For Sorbitan, monooctadecanoate, which can self-assemble into various aggregates like vesicles (niosomes) and micelles in aqueous media, light scattering is indispensable for determining critical quality attributes such as aggregate size, size distribution, and molecular weight. nih.gov The two primary techniques employed for this purpose are Dynamic Light Scattering (DLS) and Static Light Scattering (SLS).

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of submicron particles in suspension. conicet.gov.ar The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. A monochromatic laser beam illuminates the sample, and the suspended Sorbitan, monooctadecanoate aggregates scatter the light. diva-portal.org Due to their Brownian motion, the intensity of the scattered light fluctuates over time. conicet.gov.ar

Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger, slower-moving particles cause slower fluctuations. diva-portal.org A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then mathematically processed to determine the diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d_H) of the aggregates is calculated using the Stokes-Einstein equation:

d_H = (k_B T) / (3πηD)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The result is typically an intensity-weighted size distribution, providing the mean particle size (Z-average) and the Polydispersity Index (PDI). diva-portal.orgnih.gov The PDI is a dimensionless measure of the broadness of the size distribution, with values below 0.3 generally indicating a narrow and monodisperse population. mdpi.com DLS measurements are often performed using instruments like a Zetasizer, which can employ a He-Ne laser (e.g., at 633 nm) and detect scattered light at a specific angle, commonly 90° or 173° (backscatter). nih.govaxios-research.com

Research Findings from DLS Analysis:

Numerous studies have utilized DLS to characterize vesicular systems and nanoparticles formulated with Sorbitan, monooctadecanoate (often referred to as Span 60). These findings demonstrate how formulation variables impact the size and polydispersity of the resulting aggregates.

For instance, niosomes prepared with Sorbitan, monooctadecanoate and cholesterol exhibit distinct size characteristics depending on their composition. In one study, niosomes formulated for radiolabeling showed an average particle size of 110.2 ± 0.7 nm with a PDI of 0.229 ± 0.008, indicating a relatively uniform particle population. nih.gov Another investigation into gallic acid-loaded niosomes reported particle sizes ranging from 80 to 276 nm with PDI values consistently below 0.35. mdpi.com The study identified an optimal formulation with a 1:1 molar ratio of Sorbitan, monooctadecanoate to cholesterol. mdpi.com The effect of surfactant concentration has also been explored, with one study showing that increasing the concentration of Sorbitan, monooctadecanoate from 3% to 14% (w/w) in an emulsion led to a decrease in the mean nanoparticle size. researchgate.net

Table 1: DLS Characterization of Sorbitan, Monooctadecanoate Formulations

| Formulation Type | Key Components | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Niosomes | Sorbitan, monooctadecanoate, Cholesterol, TPGS-DTPA | 110.2 ± 0.7 | 0.229 ± 0.008 | nih.gov |

| Gallic Acid Niosomes | Sorbitan, monooctadecanoate, Cholesterol (1:1 molar ratio) | 80 - 276 | < 0.35 | mdpi.com |

| Nanoparticles | Sorbitan, monooctadecanoate (3% w/w) in oil phase | > 250 (approx.) | Not Reported | researchgate.net |

| Nanoparticles | Sorbitan, monooctadecanoate (14% w/w) in oil phase | < 200 (approx.) | Not Reported | researchgate.net |

Static Light Scattering (SLS)

Static Light Scattering (SLS) is an absolute technique used to determine the weight-average molecular weight (M_w) of macromolecules and aggregates in solution. tandfonline.comanton-paar.com Unlike DLS, which measures the time-dependent fluctuations in scattered light, SLS measures the time-averaged intensity of light scattered by the sample at various angles. nih.gov

The fundamental principle of SLS is based on the relationship between the intensity of scattered light and the molar mass and size of the scattering particles, as described by the Rayleigh theory for particles much smaller than the wavelength of light. mdpi.com For larger particles, such as aggregates of Sorbitan, monooctadecanoate, the scattering intensity becomes dependent on the scattering angle.

To determine the M_w, the intensity of scattered light is measured at multiple solute concentrations. The data are then analyzed using a Debye plot, which plots Kc/R_θ against the concentration (c), where: horiba.com

K is the Debye constant, which depends on the solvent refractive index (n), the refractive index increment (dn/dc) of the solution with concentration, and the wavelength of the incident light (λ). horiba.com

c is the concentration of the solute.

R_θ is the Rayleigh ratio, which is the ratio of the scattered light intensity to the incident light intensity.

The relationship is expressed by the equation:

Kc / R_θ = 1 / M_w + 2A_2c

By extrapolating the plot to zero concentration, the intercept yields the reciprocal of the weight-average molecular weight (1/M_w). anton-paar.com The slope of the line provides the second virial coefficient (A_2), which describes the quality of the solvent and the nature of particle-particle interactions. anton-paar.com

While specific studies detailing the M_w of pure Sorbitan, monooctadecanoate aggregates via SLS are not widely published, the technique is routinely applied to characterize similar self-assembling systems like micelles and vesicles. nih.gov For Sorbitan, monooctadecanoate aggregates, SLS would provide crucial information on the number of monomer units that assemble into a single micelle or vesicle, offering insights into their structure and stability. The combination of DLS and SLS provides a comprehensive characterization, with DLS yielding the size of the aggregates and SLS revealing their average molecular mass. nih.govtesisenred.net

Table 2: Parameters Derivable from Light Scattering Techniques for Sorbitan, Monooctadecanoate Aggregates

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| Dynamic Light Scattering (DLS) | Diffusion Coefficient | Hydrodynamic Diameter (Size), Polydispersity Index (PDI) |

| Static Light Scattering (SLS) | Time-Averaged Scattered Intensity | Weight-Average Molecular Weight (M_w), Second Virial Coefficient (A_2) |

Industrial and Technological Applications of Sorbitan, Monooctadecanoate Excluding Human/clinical

Sorbitan (B8754009), Monooctadecanoate in Food Science and Technology (Processing Aids, Stabilizers)

In the food industry, sorbitan monooctadecanoate is a widely utilized food additive, identified by the E number E491. atamanchemicals.com It plays a crucial role as a processing aid and stabilizer, enhancing the quality, texture, and shelf life of numerous food products. atamanchemicals.com

Role in Emulsification and Texture Modification in Food Systems

This compound is primarily used as an emulsifier to create stable mixtures of oil and water. atamanchemicals.com With a low Hydrophilic-Lipophilic Balance (HLB) value of 4.7, it is lipophilic (oil-loving) and is particularly effective in forming water-in-oil (W/O) emulsions. atamanchemicals.com This property is essential for improving the texture and consistency of various food products. alibaba.com

Table 1: Functional Roles of this compound in Food Systems

| Function | Description |

| Emulsification | Stabilizes oil and water mixtures, particularly in water-in-oil emulsions. atamanchemicals.comatamanchemicals.com |

| Texture Modification | Improves the mouthfeel and consistency of products like ice cream and margarine. atamanchemicals.comalibaba.com |

| Aeration | Enhances foam volume and stability in products such as whipping cream. atamanchemicals.com |

| Crystallization Control | Prevents the formation of ice crystals in frozen desserts and fat crystallization in confectionery. atamanchemicals.comalibaba.com |

Applications in Bakery and Confectionery Science

This compound is extensively used in the bakery and confectionery sectors. alibaba.comvantagegrp.com In baked goods like cakes and breads, it acts as a dough conditioner and strengthener, leading to increased loaf volume and improved texture. atamankimya.comindiamart.com It is often used in combination with polysorbate 60 to achieve significant enhancements in cake quality. echemi.com

In confectionery products such as chocolates and coatings, this compound functions as a stabilizer for oil and fat emulsions. atamankimya.comindiamart.com This helps to prevent "bloom," the undesirable whitish coating that can appear on chocolate surfaces due to fat migration and recrystallization, thereby maintaining a glossy appearance and smooth texture. indiamart.com It is also utilized in icings, fillings, and confectionery coatings. vantagegrp.com

A key application in the baking industry is in the production of active dry yeast. indiamart.com this compound helps to maintain the moisture of the yeast, assists in its rehydration, and protects the yeast cells, thereby increasing the shelf life of the product. atamankimya.com

Table 2: Applications of this compound in Bakery and Confectionery

| Product Category | Specific Application | Benefit |

| Bakery | Cakes, Breads | Improves volume and texture. echemi.com |

| Active Dry Yeast | Enhances rehydration and shelf life. atamankimya.com | |

| Confectionery | Chocolate, Coatings | Prevents fat bloom, stabilizes emulsion. indiamart.com |

| Icings, Fillings | Improves texture and stability. vantagegrp.com |

Stabilization of Fat and Oil Dispersions in Food Products

The ability of this compound to stabilize fat and oil dispersions is critical in a variety of food products. alibaba.comvantagegrp.com In margarine and other spreads, it improves emulsion stability and prevents a sandy texture. atamanchemicals.com It is also a key component in coffee whiteners and fat and oil emulsions, ensuring that the oil and water components remain mixed. atamankimya.com

Sorbitan, Monooctadecanoate in Material Science and Engineering

Beyond the food industry, this compound finds applications in material science and engineering, where its surfactant properties are leveraged to modify and enhance the characteristics of various materials.

Incorporation into Polymer Composites and Blends

This compound is used as an additive in the manufacturing of polymers. atamanchemicals.com It can act as a pigment dispersion additive for polypropylene (B1209903) (PP) color concentrates and as an antistatic agent for polyvinyl chloride (PVC). echemi.com Its incorporation into polymer matrices can improve the compatibility and dispersion of different components within the composite material. alfa-chemistry.com

Research has shown its effectiveness in modifying the surface of mineral fillers, such as tourmaline (B1171579), to enhance their compatibility with polymer matrices like polypropylene. alfa-chemistry.com This surface modification improves the dispersion stability of the filler within the polymer, leading to enhanced material properties. alfa-chemistry.com Furthermore, it has been used in the preparation of ocular inserts using a composite polymeric blend of polymethyl methacrylate (B99206) (PMMA) and polyethylene (B3416737) oxide (PEO). core.ac.uk

Surface Modification of Materials using Sorbitan, Monooctadecanoate

The surfactant properties of this compound make it suitable for surface modification applications. It can alter the surface characteristics of materials, such as their hydrophobicity. For example, it has been used to effectively modify the surface of tourmaline powder, significantly enhancing its hydrophobic properties. alfa-chemistry.com